molecular formula C7H8INO2S B1298369 N-(2-iodophenyl)methanesulfonamide CAS No. 116547-92-3

N-(2-iodophenyl)methanesulfonamide

Cat. No. B1298369
M. Wt: 297.12 g/mol
InChI Key: LDYJASRWKZXTBH-UHFFFAOYSA-N
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Description

N-(2-iodophenyl)methanesulfonamide is a chemical compound that has been studied for its potential in synthesizing various heteroaromatic ring systems. It reacts with terminal acetylenes in the presence of a palladium catalyst to yield 1-methylsulfonyl-indoles with various functional groups at the 2-position in a single step . This compound is part of a broader class of methanesulfonamides, which have been extensively studied for their molecular conformations, vibrational and NMR spectroscopic properties, and potential applications in medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of N-(2-iodophenyl)methanesulfonamide involves a palladium-catalyzed reaction with terminal acetylenes, leading to the formation of 1-methylsulfonyl-indoles. This one-step synthesis is significant as it allows for the introduction of diverse functional groups at the 2-position of the indole ring, which can be valuable in drug development and other chemical applications .

Molecular Structure Analysis

The molecular structure of compounds similar to N-(2-iodophenyl)methanesulfonamide has been analyzed using various spectroscopic methods and theoretical computations. For instance, the structure of N-(2,3-dichlorophenyl)methanesulfonamide has been determined, showing that the amide hydrogen atom is positioned to potentially interact with biological receptors, which is a common feature among methanesulfonanilides . Additionally, conformational analyses have been performed to identify stable conformers and understand the molecular geometry and intramolecular interactions of related methanesulfonamide compounds .

Chemical Reactions Analysis

N-(2-iodophenyl)methanesulfonamide participates in chemical reactions that are useful for constructing complex molecular architectures. The palladium-catalyzed reaction mentioned earlier is an example of its reactivity, which is instrumental in synthesizing indole derivatives . Other methanesulfonamide compounds have been studied for their reactivity patterns, including their potential in N-acylation reactions, which are important for the development of chemoselective reagents .

Physical and Chemical Properties Analysis

The physical and chemical properties of methanesulfonamide derivatives have been investigated through experimental and theoretical methods. Vibrational spectroscopy, NMR spectroscopy, and density functional theory (DFT) calculations have been used to study the vibrational transitions, NMR chemical shifts, and molecular conformations of these compounds . Additionally, the electronic absorption, vibrational spectra, nonlinear optical properties, and thermodynamic properties of related compounds have been analyzed to understand their reactivity, stability, and potential applications . These studies provide insights into the behavior of N-(2-iodophenyl)methanesulfonamide and its analogs under various conditions.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

N-(2-iodophenyl)methanesulfonamide is utilized in the synthesis of heterocyclic compounds. For instance, it reacts with terminal acetylenes to yield 1-methylsulfonyl-indoles with various functional groups in a single step. This reaction demonstrates its utility in creating complex molecular structures efficiently (Sakamoto et al., 1988).

Computational Chemistry Studies

The compound has been a subject of computational chemistry studies. A Density Functional Theory (DFT) study analyzed its molecular conformation, NMR chemical shifts, and vibrational transitions. These studies provide insights into the structural and electronic properties of the molecule (Karabacak et al., 2010).

Cross-Coupling Reactions

N-(2-iodophenyl)methanesulfonamide is also significant in cross-coupling reactions. A study highlighted its use in Sonogashira cross-coupling, resulting in high-yield synthesis of complex organic compounds (Durgadas et al., 2012).

Chemoselective N-Acylation

Research has been conducted on developing chemoselective N-acylation reagents using derivatives of N-(2-iodophenyl)methanesulfonamide. These reagents are important for specific organic synthesis processes (Kondo et al., 2000).

Quantum-Chemical Calculations

Quantum-chemical calculations have been applied to derivatives of N-(2-iodophenyl)methanesulfonamide to determine their optimized state and molecular orbitals, important for understanding their chemical behavior and potential applications (Xue et al., 2022).

Structural Studies

Structural studies using X-ray diffraction have been conducted on derivatives of N-(2-iodophenyl)methanesulfonamide. These studies are crucial for understanding the crystal structure and molecular interactions, which are important in material science and pharmaceuticals (Dey et al., 2015).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements include H302, H312, H315, H319, H332, and H335 . These codes represent specific hazards associated with the compound, such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) .

properties

IUPAC Name

N-(2-iodophenyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8INO2S/c1-12(10,11)9-7-5-3-2-4-6(7)8/h2-5,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDYJASRWKZXTBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC=C1I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8INO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30354720
Record name N-(2-iodophenyl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30354720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-iodophenyl)methanesulfonamide

CAS RN

116547-92-3
Record name N-(2-iodophenyl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30354720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-iodophenyl)methanesulfonamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

Methanesulfonyl chloride (4.4 mL, 57 mmol) was added to a 0° C. dichloromethane (200 mL) solution containing 2-iodoaniline (5.0 g, 23 mmol) and triethylamine (9.6 mL, 69 mmol). The resulting mixture was stirred for 90 minutes, washed with HCl (0.5 M). The organics were separated then dried over sodium sulfate and concentrated in vacuo. The residue was then treated with potassium hydroxide (2.0 M in 1:1 methanol:water, 75 mL) for 30 min. This material was then diluted with dichloromethane and washed with HCl (1.0 N, 300 mL). The organics were separated then dried over sodium sulfate and concentrated to provide the title compound (5.15 g) as a tan solid.
Quantity
4.4 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
9.6 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To the mixture of the 2-iodo-4-chloroaniline (5.0 g, 20 mmol) and triethylamine (8.3 mL, 60 mmol) in methylene chloride (200 mL), the solution of methanesulfonyl chloride (3.4 mL, 44 mmol) was added slowly. The solution then was stirred at room temperature for 2 h. After being washed by HCl solution (0.5 N, 2×100 mL), NaOH solution (0.5 N, 2×100 mL), brine (100 mL), the organic layer was dried over Na2SO4 and concentrated providing the title compound (6.6 g).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
8.3 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
3.4 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
43
Citations
T Sakamoto, Y Kondo, S Iwashita… - Chemical and …, 1988 - jstage.jst.go.jp
The reaction of N-(2-bromophenyl)—and N-(2-iodophenyl) methanesulfonamide with terminal acetylenes in the presence of dichlorobis (triphenylphosphine) palladium yielded l-…
Number of citations: 144 www.jstage.jst.go.jp
N Suzuki, S Yasaki, A Yasuhara… - Chemical and …, 2003 - jstage.jst.go.jp
Chart 1 reagent from 2-ethynylanilines to the corresponding indoles. On the basis of the above results, we next examined the indole synthesis from 2-iodoanilines having various …
Number of citations: 49 www.jstage.jst.go.jp
Z Liu, RC Larock - Tetrahedron, 2007 - Elsevier
An efficient route to a variety of carbazoles and dibenzofurans has been developed. It involves the reaction of o-iodoanilines or o-iodophenols with silylaryl triflates in the presence of …
Number of citations: 135 www.sciencedirect.com
DE Emrich, RC Larock - Journal of organometallic chemistry, 2004 - Elsevier
Indolines and 2,3-dihydrobenzofurans are produced in good yields by the Pd(0)-catalyzed heteroannulation of cyclic and bicyclic alkenes by o-amino- and o-hydroxyaryl iodides. These …
Number of citations: 38 www.sciencedirect.com
A Yasuhara, N Suzuki, T Sakamoto - Chemical and pharmaceutical …, 2002 - jstage.jst.go.jp
Furostifoline, a furo [3, 2-a] carbazole alkaloid, was synthesized in 10% overall yield in four steps from 2-acetyl-3-bromofuran. The key step of this synthesis was the 2-substituted indole …
Number of citations: 36 www.jstage.jst.go.jp
D Rambabu, G Raja, BY Sreenivas… - Bioorganic & medicinal …, 2013 - Elsevier
Novel N-indolylmethyl substituted spiroindoline-3,2′-quinazolines were designed as potential inhibitiors of SIRT1. These compounds were synthesized in good yields by using Pd/C–…
Number of citations: 46 www.sciencedirect.com
M Ueda, Y Uenoyama, N Terasoma… - Beilstein Journal of …, 2013 - beilstein-journals.org
A straightforward synthesis of 4, 4-spirocyclic indol γ-lactams by tandem radical cyclization of iodoaryl allyl azides with CO was achieved. The reaction of iodoaryl allyl azides, TTMSS …
Number of citations: 16 www.beilstein-journals.org
A Yasuhara, Y Kanamori, M Kaneko… - Journal of the …, 1999 - pubs.rsc.org
The cyclization reaction of various 2-ethynylanilines, which were easily synthesized from 2-haloanilines by the palladium-catalyzed reaction with terminal alkynes, with …
Number of citations: 135 pubs.rsc.org
A Yasuhara, Y Takeda, N Suzuki… - Chemical and …, 2002 - jstage.jst.go.jp
The reaction of ethyl 2-ethynylphenylcarbamate derivative with alkenes in the presence of a palladium (II) catalyst, copper dichloride and tetrabutylammonium fluoride (TBAF) produced …
Number of citations: 57 www.jstage.jst.go.jp
M Kizil, B Patro, O Callaghan, JA Murphy… - The Journal of …, 1999 - ACS Publications
A new stereoselective approach to the tetracyclic core of Aspidosperma alkaloids is described. Selective attack by tristrimethylsilylsilyl radicals on the aryl carbon−iodine bond of …
Number of citations: 60 pubs.acs.org

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